2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide
Overview
Description
2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as LMK-235, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of a specific enzyme, which is involved in the regulation of various cellular processes.
Mechanism of Action
Target of Action
Similar compounds have been known to target peroxisome proliferator-activated receptors .
Mode of Action
It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, mediated by a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in the synthesis of many organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules .
Result of Action
The formation of new carbon-carbon bonds through the suzuki–miyaura cross-coupling reaction can lead to significant changes in the structure and function of biomolecules .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide for lab experiments is its specificity for the targeted enzyme. This allows for precise manipulation of the cellular processes that are regulated by this enzyme. However, one of the limitations of 2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One potential direction is the development of more potent and selective inhibitors of the targeted enzyme. Another direction is the investigation of the potential therapeutic applications of 2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of novel drug delivery systems for 2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide could potentially improve its efficacy and reduce its toxicity.
Scientific Research Applications
2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has potent inhibitory activity against a specific enzyme, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This makes 2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(2-methoxyethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-11-10-19-16(21)13-7-3-5-9-15(13)20-17(22)12-6-2-4-8-14(12)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVSXJVMHSQWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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